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Compound of Interest

Compound Name: 2-Amino-3-chlorobutanoic acid

Cat. No.: B078140

An In-depth Technical Guide on the Natural Occurrence and Sources of 2-Amino-3-
chlorobutanoic Acid

Abstract

2-Amino-3-chlorobutanoic acid is a non-canonical, halogenated amino acid that is not found
among the 20 standard amino acids genetically coded for in proteins[1]. Its structural similarity
to natural amino acids like threonine and valine, combined with the unique physicochemical
properties conferred by the chlorine atom, makes it a valuable molecule in medicinal chemistry
and biochemical research[1]. This technical guide provides a comprehensive overview of the
current knowledge regarding 2-Amino-3-chlorobutanoic acid, with a focus on its sources,
synthesis, and analytical characterization. While extensive searches indicate the compound is
not of natural origin, this document details the primary synthetic methodologies for its
production and its potential biological applications as a research tool.

Natural Occurrence

Current scientific literature categorizes 2-Amino-3-chlorobutanoic acid as a non-natural or
non-canonical amino acid[1]. Extensive database searches and literature reviews have not
identified any natural sources, such as plants, fungi, or bacteria, that produce this specific
compound. Its significance lies in its synthetic utility and its application as a probe in biological
systems][1]. The introduction of a chlorine atom into the butanoic acid backbone creates a
versatile intermediate for further chemical modifications and a tool for studying biological
mechanisms, such as amino acid transport[1].
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Sources and Synthesis

The primary sources of 2-Amino-3-chlorobutanoic acid are chemical and enzymatic
synthesis. Given its two stereocenters, a major focus of synthetic chemistry is the control of
stereochemistry to produce specific diastereomers and enantiomers[1].

Chiral Pool Synthesis

A highly effective strategy for creating stereochemically defined 2-Amino-3-chlorobutanoic
acid is chiral pool synthesis. This method utilizes readily available, enantiomerically pure
natural amino acids as starting materials[1]. L-threonine ((2S,3R)-2-amino-3-hydroxybutanoic
acid) and L-allothreonine ((2S,3S)-2-amino-3-hydroxybutanoic acid) are ideal precursors due to
their similar carbon skeleton[1]. The synthesis involves the stereospecific replacement of the
C3 hydroxyl group with a chlorine atom. The stereochemical outcome of the final product is
directly dependent on the starting material and the reaction mechanism (e.g., S_N2 for
inversion of stereochemistry or S_Ni for retention)[1].

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis is a powerful method for generating enantioenriched 2-Amino-
3-chlorobutanoic acid from achiral precursors. This approach uses a small amount of a chiral
catalyst to direct the formation of a specific stereocisomer. One notable technique is the use of
chiral phase-transfer catalysts, such as Maruoka's spirocyclic binaphthyl-based ammonium
salts, for the asymmetric a-halogenation of carbonyl compounds[1].

Biocatalytic Transformations

Enzymatic synthesis provides a highly selective route to chiral amino acids. Halogenase
enzymes, for instance, can introduce chlorine atoms with high regioselectivity. The typical
mechanism involves a high-valent iron(IV)-oxo species that abstracts a hydrogen atom from the
substrate, creating a radical that then reacts with a chloride ion coordinated to the iron
center[1].

Classical Synthetic Methods

Traditional organic chemistry reactions can be adapted to synthesize 2-Amino-3-
chlorobutanoic acid, although these methods may offer less stereochemical control.
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o Hell-Volhard-Zelinsky Reaction: Can be used to synthesize a-halo acids from carboxylic
acids, which are then aminated[1].

o Strecker Synthesis: Builds the amino acid from an aldehyde precursor[1].

» Direct Halogenation: Involves the selective chlorination of a suitable amino acid precursor,
for example using N-Chlorosuccinimide, though achieving regioselectivity at the C3 position
is a significant challenge[1].

Data Presentation
Physicochemical Properties

The fundamental properties of 2-Amino-3-chlorobutanoic acid are summarized below.

Property Value Source
IUPAC Name 2-amino-3-chlorobutanoic acid [2]
Molecular Formula C4HsCINO:2 [2]
Molecular Weight 137.56 g/mol [2]
Canonical SMILES CC(C(C(=0)O)N)CI [2]
InChikey YFYASMWDAMXQQT- 2]

UHFFFAOYSA-N

CAS Number 14561-56-9 [2]

Mass Spectrometry Sighature

The presence of a single chlorine atom provides a distinct isotopic signature in mass
spectrometry due to the natural abundance of 3°Cl and 3’Cl isotopes|[1].
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Theoretical ]
. . . Relative
lon Monoisotopic Mass Isotopic Peak
Abundance
(Da)
[CaHg3>CINO2 + H]* 138.0316 M+H ~100%
[CaH8s3’CINO2 + H]* 140.0287 (M+2)+H ~32%
Comparison of Synthetic Strategies
Catalyst/Chiral
Strategy General Substrate Key Advantage
Source
] ] ] High stereochemical
) ) L-Threonine / L- Enantiopure amino )
Chiral Pool Synthesis ) ) control from starting
allothreonine acid ]
material[1]
Chiral Ammonium ) )
Phase-Transfer ] Catalytic generation of
] Salts (e.g., Maruoka B-Amino ester enolate o
Catalysis chirality[1]
catalyst)

i ) High regioselectivity
Biocatalytic ) )
) Halogenase Enzymes  Amino acid precursor and
Halogenation o
stereoselectivity[1]

Experimental Protocols
General Protocol for Chiral Pool Synthesis from L-
Threonine

This protocol outlines a general, conceptual procedure for the synthesis of a stereocisomer of 2-
Amino-3-chlorobutanoic acid starting from L-threonine. Specific reagents, solvents, and
reaction conditions would need to be optimized based on literature precedents for similar
transformations.

Objective: To replace the hydroxyl group of L-threonine with a chlorine atom with inversion of
stereochemistry via an S_N2 mechanism.

Step 1: Protection of Functional Groups
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e Protect the amino group of L-threonine (e.g., as a Boc or Chz derivative) to prevent side
reactions.

o Protect the carboxylic acid group (e.g., as a methyl or ethyl ester) to enhance solubility in
organic solvents and prevent its reaction.

Step 2: Activation of the Hydroxyl Group

o Dissolve the protected L-threonine in an appropriate anhydrous solvent (e.g.,
dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).

e Cool the solution in an ice bath (0 °C).

e Add a sulfonylating agent (e.g., tosyl chloride, mesyl chloride) and a non-nucleophilic base
(e.g., triethylamine, pyridine) to convert the hydroxyl group into a good leaving group
(tosylate or mesylate).

 Stir the reaction mixture at 0 °C and then allow it to warm to room temperature until the
reaction is complete (monitored by TLC).

Step 3: Nucleophilic Substitution with Chloride

» To the solution containing the activated intermediate, add a source of chloride ions (e.g.,
lithium chloride, tetrabutylammonium chloride).

o Heat the reaction mixture in a suitable solvent (e.g., DMF, acetone) to facilitate the S_N2
reaction, displacing the tosylate/mesylate group with chloride. This step proceeds with
inversion of configuration at the C3 carbon.

e Monitor the reaction for completion by TLC or LC-MS.
Step 4: Deprotection

e Once the substitution is complete, perform deprotection steps to remove the amino and
carboxyl protecting groups.

e For a Boc group, use an acid such as trifluoroacetic acid (TFA).
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e For an ester, perform saponification using a base like lithium hydroxide (LiOH) followed by
acidic workup.

e The sequence of deprotection will depend on the specific protecting groups used.
Step 5: Purification

 Purify the final 2-Amino-3-chlorobutanoic acid product using techniques such as ion-
exchange chromatography or recrystallization to obtain the desired pure stereoisomer.

Analytical Methods for Identification and Quantification

The identification and quantification of amino acids, including non-canonical ones like 2-
Amino-3-chlorobutanoic acid, require robust analytical techniques.

o Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas
chromatography (GC) are commonly used for separation. Due to the polar nature of amino
acids, derivatization is often required to improve chromatographic retention and detection[3]

[4].

e Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS) or gas
chromatography (GC-MS), mass spectrometry provides high sensitivity and structural
information, allowing for definitive identification and quantification[3][5]. The distinct isotopic
pattern of chlorine is a key identifier.

» Nuclear Magnetic Resonance (NMR): *H and 3C NMR spectroscopy are essential for
unambiguous structure elucidation and stereochemical analysis.

Visualizations
Synthetic Pathway Diagram
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Chiral Pool Synthesis Workflow
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Caption: Chiral pool synthesis of 2-Amino-3-chlorobutanoic acid from L-threonine.
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Biological Application Concept

Conceptual Biological Interactions
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Caption: Role as a molecular probe mimicking natural amino acids.

Biological Activity and Applications

While 2-Amino-3-chlorobutanoic acid itself is primarily a synthetic intermediate, its structural
features suggest several research applications.

» Molecular Probe: Due to its resemblance to threonine and valine, it can be used to
investigate the specificity and mechanism of amino acid transporters, which are crucial for
cellular nutrition, metabolism, and signaling[1].

o Therapeutic Potential: Derivatives of 2-Amino-3-chlorobutanoic acid have been explored
in medicinal chemistry. Some have demonstrated anticonvulsant properties in animal
models, suggesting potential applications in neurological disorders[1]. It may also act as an
analog of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter[1].
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o Peptide Modification: As a non-canonical amino acid, it can be incorporated into peptides to
create specialized structures. Halogenation can significantly alter a molecule's
physicochemical properties, including lipophilicity and stability, which is a common strategy in
drug design to improve absorption and distribution[1].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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